molecular formula C20H23N3O5S B2354907 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine CAS No. 325694-71-1

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2354907
CAS No.: 325694-71-1
M. Wt: 417.48
InChI Key: NJAQBVVHGHMHCO-VMPITWQZSA-N
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Description

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C20H23N3O5S and a molecular weight of 417.479 Da .

Preparation Methods

The synthesis of 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be deprotected and further cyclized to form the desired compound .

Chemical Reactions Analysis

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-20-10-9-18(16-19(20)23(24)25)29(26,27)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10,16H,11-15H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQBVVHGHMHCO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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